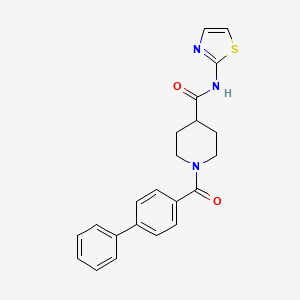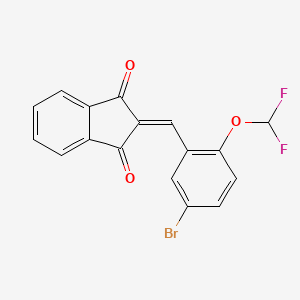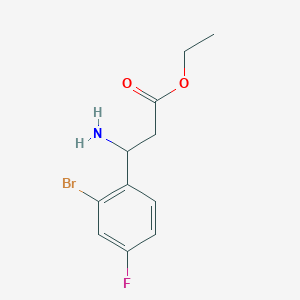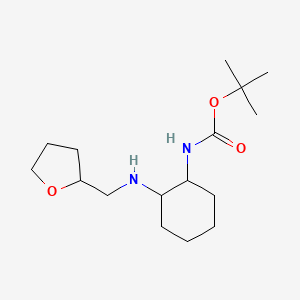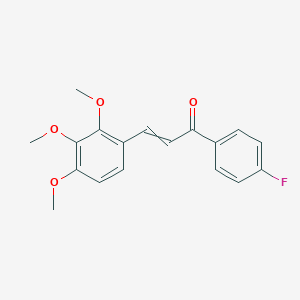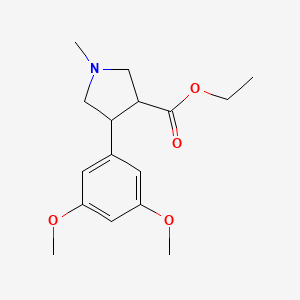
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolidine carboxylates, which are characterized by a pyrrolidine ring attached to a carboxylate group. The presence of the 3,5-dimethoxyphenyl group adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diester or diketone under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,5-dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,5-dimethoxyphenyl group is believed to play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine carboxylates and phenyl-substituted pyrrolidines:
Ethyl 4-phenyl-1-methylpyrrolidine-3-carboxylate: Lacks the methoxy groups, resulting in different chemical and biological properties.
Ethyl 4-(3,5-dimethylphenyl)-1-methylpyrrolidine-3-carboxylate:
Ethyl 4-(3,5-dimethoxyphenyl)-1-ethylpyrrolidine-3-carboxylate: The substitution of the methyl group with an ethyl group affects its steric and electronic properties.
The uniqueness of this compound lies in the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Propiedades
Fórmula molecular |
C16H23NO4 |
|---|---|
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
ethyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(18)15-10-17(2)9-14(15)11-6-12(19-3)8-13(7-11)20-4/h6-8,14-15H,5,9-10H2,1-4H3 |
Clave InChI |
VPTZKSKAVBESGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


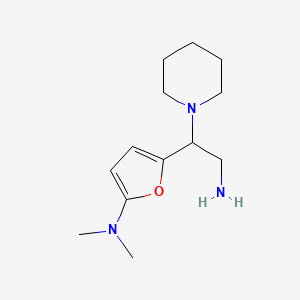
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
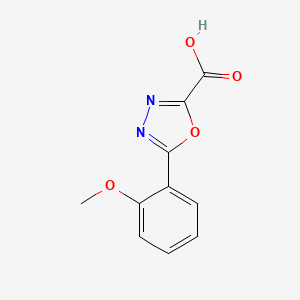
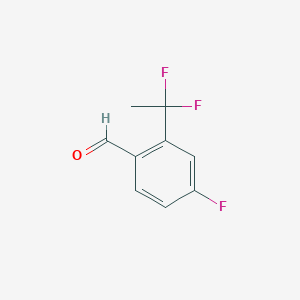
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)
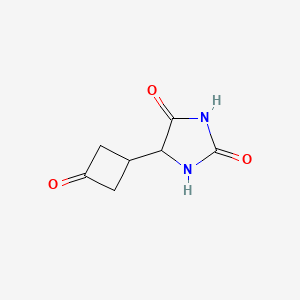

![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)
